molecular formula C12H20N2O B8420826 2-Benzyloxymethyl-2-methyl-propane-1,3-diamine

2-Benzyloxymethyl-2-methyl-propane-1,3-diamine

Cat. No.: B8420826
M. Wt: 208.30 g/mol
InChI Key: ZGEKHTLNINVOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxymethyl-2-methyl-propane-1,3-diamine is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-methyl-2-(phenylmethoxymethyl)propane-1,3-diamine

InChI

InChI=1S/C12H20N2O/c1-12(8-13,9-14)10-15-7-11-5-3-2-4-6-11/h2-6H,7-10,13-14H2,1H3

InChI Key

ZGEKHTLNINVOJX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(CN)COCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (3.22 g; 84.84 mmol; 3.0 equiv.) was suspended in 30 mL dry diethylether and cooled with an ice bath. A solution of 2-Benzyloxymethyl-2-methyl-malononitrile (5.72 g; 28.28 mmol; 1.0 equiv.) in 20 mL dry diethylether was added dropwise. The suspension was stirred at room temperature for 4 hours, and subsequently cooled with an ice bath. To this was added 3.22 mL H2O, 6.44 mL 2 M NaOH and 3.22 mL H2O. The precipitate was filtered off and washed with ether. The filtrate was concentrated under reduced pressure to yield 5.47 g (84%) of a colorless oil. 1H NMR (400 MHz, CDCl3) δ 0.84 (s, 3H), 2.59-2.69 (m, 4H) 3.29 (s, 2H), 4.49 (s, 2H), 7.24-7.39 (m, 5H).
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
2-Benzyloxymethyl-2-methyl-malononitrile
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.22 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.22 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.